3-methyl-2,3-dihydro-1,3-oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that belongs to the oxazoline family. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, resulting in the formation of the oxazoline ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors. This method enhances the efficiency and safety of the synthesis process by allowing precise control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and other oxidizing agents.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Different nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Scientific Research Applications
3-methyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-methyl-2,3-dihydro-1,3-oxazol-2-one can be compared with other similar compounds, such as:
Oxazoles: Differ in the degree of unsaturation and oxidation state.
Isoxazoles: Have a different arrangement of nitrogen and oxygen atoms in the ring.
Oxazolines: Similar structure but may have different substituents and functional groups.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59581-66-7 |
---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.